3,7-Dimethyl-6-thioxanthine
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Overview
Description
3,7-Dimethyl-6-thioxanthine is a chemical compound with the molecular formula C7H8N4OS and a molecular weight of 196.23 g/mol . . This compound is an intermediate in the synthesis of other chemical compounds and has various applications in scientific research and industry.
Preparation Methods
3,7-Dimethyl-6-thioxanthine can be synthesized through several methods. One common synthetic route involves the reaction of 3,7-dimethylxanthine with sulfur or sulfur-containing reagents under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the thioxanthine structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3,7-Dimethyl-6-thioxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,7-Dimethyl-6-thioxanthine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-6-thioxanthine involves its interaction with specific molecular targets and pathways. The compound can act as a photocatalyst in certain reactions, facilitating the transfer of energy and promoting chemical transformations . Its high triplet energy and long triplet lifetime make it effective in photochemical reactions, including polymerization and organic transformations .
Comparison with Similar Compounds
3,7-Dimethyl-6-thioxanthine can be compared with other similar compounds, such as:
Thioxanthone: Thioxanthone is another sulfur-containing compound with similar photocatalytic properties.
3,7-Dimethylxanthine: This compound is a precursor in the synthesis of this compound and shares some structural similarities.
6-Thiotheobromine: This compound is another sulfur-containing derivative of xanthine with similar chemical properties.
This compound is unique due to its specific structure and the presence of sulfur, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C7H8N4OS |
---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
3,7-dimethyl-6-sulfanylidenepurin-2-one |
InChI |
InChI=1S/C7H8N4OS/c1-10-3-8-5-4(10)6(13)9-7(12)11(5)2/h3H,1-2H3,(H,9,12,13) |
InChI Key |
SKDLEARFTLHAKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=S)NC(=O)N2C |
Origin of Product |
United States |
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